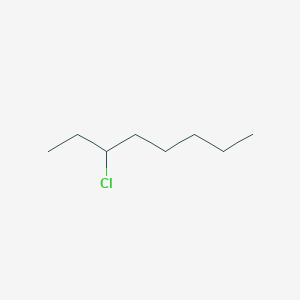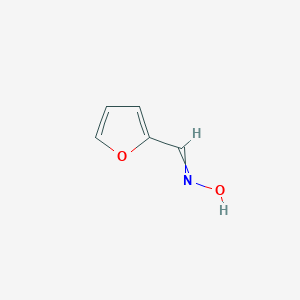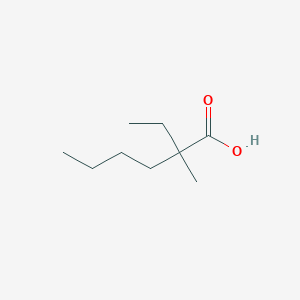
trans-3-Hexenoic acid
描述
trans-3-Hexenoic acid, also known as this compound, is an unsaturated fatty acid with the molecular formula C6H10O2. It is characterized by a double bond between the third and fourth carbon atoms in its six-carbon chain. This compound is known for its distinctive odor and is used in various industrial applications, including the synthesis of fragrances and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: trans-3-Hexenoic acid can be synthesized through several methods. One common approach involves the oxidation of hexadienoic acid under controlled conditions . Another method involves the reaction of butyl aldehyde with malonic acid in the presence of triethanolamine as a catalyst. The reaction is carried out at temperatures between 60-100°C, and the product is separated using an oil-water separator .
Industrial Production Methods: In industrial settings, 3-hexenoic acid is often produced through the catalytic hydrogenation of sorbic acid. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
化学反应分析
Types of Reactions: trans-3-Hexenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid.
Reduction: It can be reduced to form hexanoic acid.
Esterification: It reacts with alcohols to form esters, which are commonly used in the fragrance industry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Esterification: Sulfuric acid is often used as a catalyst in esterification reactions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexanoic acid.
Esterification: Various esters depending on the alcohol used.
科学研究应用
trans-3-Hexenoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and as a signaling molecule.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 3-hexenoic acid involves its interaction with various molecular targets and pathways. It is known to act as a signaling molecule in plants, where it influences various physiological processes. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to interact with G-protein coupled receptors and other signaling molecules .
相似化合物的比较
trans-3-Hexenoic acid can be compared with other similar compounds, such as:
2-Hexenoic acid: Similar in structure but with the double bond at the second position.
Hexanoic acid: A saturated fatty acid with no double bonds.
3-Methyl-2-hexenoic acid: A branched-chain unsaturated fatty acid
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specific fragrances and flavors that require this unique structure .
属性
IUPAC Name |
(E)-hex-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDAWYDNSXJQM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883700 | |
| Record name | (3E)-3-Hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
0.958-0.971 | |
| Record name | 3-Hexenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1577-18-0, 4219-24-3 | |
| Record name | trans-3-Hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexenoic acid, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-3-Hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-hex-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hex-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENOIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does 3-hexenoic acid smell like?
A1: 3-Hexenoic acid is known to contribute to a range of aromas, including:
- Green: A fresh, grassy scent similar to that of freshly cut grass. []
- Citrus-like: A zesty, lemon-like aroma. []
- Soapy: A clean, fresh scent reminiscent of soap. []
- Coriander-like: An herbal aroma similar to coriander seeds. []
- Fruity: A sweet, fruity fragrance. [, ]
- Herbal: A leafy, herbaceous scent. []
Q2: In which foods can 3-hexenoic acid be found naturally?
A2: 3-Hexenoic acid, particularly its (E)-isomer, is a naturally occurring volatile compound found in various foods, contributing to their characteristic aroma profiles:
- Black tea: Identified as a key contributor to the overall aroma of black tea. [, , , , ]
- Rhubarb: Notably present in uncooked rhubarb stalks, impacting its overall aroma. []
- Raspberries: Found in the acidic fraction of raspberry oil. []
- Guava leaves: Detected in both free and glycosidically bound forms, contributing to the characteristic guava leaf aroma. []
- Gardenia flower: Identified as one of the characteristic constituents responsible for the sweet-green odor of gardenia absolute. [, ]
Q3: How does the aroma of 3-hexenoic acid change with its structure?
A3: The aroma profile of 3-hexenoic acid is significantly influenced by both the position of the double bond and its isomerism:
- (E)-3-hexenoic acid: Exhibits a stronger, more pronounced green, citrus-like, and soapy aroma. []
- (Z)-3-hexenoic acid: Possesses a weaker, less intense green note and a more pronounced herbal and fruity character. [, , , ]
Q4: How is 3-hexenoic acid formed in black tea?
A4: The formation of 3-hexenoic acid in black tea is primarily attributed to enzymatic oxidation processes during fermentation:
- Oxidation of linolenic acid: Linolenic acid, a polyunsaturated fatty acid found in tea leaves, undergoes enzymatic oxidation during fermentation. This process breaks down linolenic acid into various volatile compounds, including (Z)-3-hexenal, which can further be oxidized to (Z)-3-hexenoic acid. [, ]
- Oxidation of (Z)-3-hexenol: (Z)-3-Hexenol, another volatile alcohol present in tea leaves, can be oxidized to (Z)-3-hexenal and subsequently to (Z)-3-hexenoic acid during fermentation. [, ]
Q5: What is the molecular formula and weight of 3-hexenoic acid?
A5: 3-Hexenoic acid has the following properties:
Q6: How does the double bond in 3-hexenoic acid influence its reactivity?
A6: The presence of a conjugated double bond system makes 3-hexenoic acid susceptible to various chemical reactions:
- Nucleophilic Addition: Nucleophiles, such as thiols (e.g., cysteine) can attack the electron-deficient carbon at the 5-position of the conjugated diene system, forming a 5-substituted 3-hexenoic acid. [, ] This reaction is reversible under acidic conditions, releasing sorbic acid. []
- Hydrogenation: The double bonds in 3-hexenoic acid can be hydrogenated using catalysts like palladium (Pd) to produce hexanoic acid. []
- Sulfonation: Reaction with sulfur trioxide (SO₃) can lead to the formation of β-sultones, which can further convert into carbyl sulfates or γ-lactones, depending on the reaction conditions and specific structure of the starting 3-hexenoic acid derivative. []
Q7: Can 3-hexenoic acid be used in chemical synthesis?
A7: Yes, 3-hexenoic acid and its derivatives serve as valuable building blocks in organic synthesis:
- Lactone Synthesis: Sulfo-lactonization reactions, using sulfur trioxide, can transform 3-hexenoic acid derivatives into various γ-lactones with specific stereochemistry. This process highlights the synthetic utility of 3-hexenoic acid in accessing complex cyclic structures. []
- Pheromone Synthesis: (E)-2-Hexenyl (Z)-3-hexenoate, a pheromone component of the bean bug Riptortus pedestris, can be synthesized using (Z)-3-hexenoic acid via Steglich esterification. []
Q8: Can microorganisms produce 3-hexenoic acid?
A8: Yes, certain microorganisms can produce 3-hexenoic acid:
- Pseudomonas sp.: A specific strain of Pseudomonas sp. can convert linalool to (E)-4-methyl-3-hexenoic acid. []
- Moraxella osloensis: This bacterium, found in laundry, produces 4-methyl-3-hexenoic acid, a compound responsible for a “wet and dirty dust-cloth-like” malodor. [, , ]
Q9: What are the potential applications of 3-hexenoic acid research?
A9: Research on 3-hexenoic acid has potential applications in various fields:
- Perfume Industry: The diverse aroma profile of 3-hexenoic acid isomers and its derivatives makes them potential candidates for creating natural and unique fragrance compositions, particularly in fougère accord perfumes. []
- Pest Control: The identification and synthesis of pheromone components, like (E)-2-hexenyl (Z)-3-hexenoate, can pave the way for developing environmentally friendly pest control strategies by disrupting insect mating behaviors. []
Q10: What are the future directions in 3-hexenoic acid research?
A10: Future research on 3-hexenoic acid can focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















